6-(Propan-2-yloxy)pyridazin-3-amine is a chemical compound characterized by its pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. This compound belongs to the class of amines and is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties. The specific arrangement of substituents on the pyridazine ring can influence its biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving pyridazine derivatives. It is classified under organic compounds, specifically as an aromatic amine due to the presence of the amino group attached to the pyridazine structure. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structure, indicating both the functional groups and the arrangement of atoms within the molecule.
The synthesis of 6-(Propan-2-yloxy)pyridazin-3-amine typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent selection, and reaction time optimization to achieve high yields and purity. Common solvents include ethanol or dimethyl sulfoxide, while bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
The molecular structure of 6-(Propan-2-yloxy)pyridazin-3-amine can be represented as follows:
The compound's three-dimensional structure can be analyzed using computational chemistry methods or X-ray crystallography to determine bond lengths, angles, and torsional conformations.
6-(Propan-2-yloxy)pyridazin-3-amine can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to enhance yield and selectivity. For instance, using Lewis acids can facilitate acylation processes.
The mechanism of action for 6-(Propan-2-yloxy)pyridazin-3-amine is primarily related to its interaction with biological targets:
Studies involving structure-activity relationships (SAR) are crucial for understanding how modifications to the compound affect its biological activity.
Thermal analysis techniques such as differential scanning calorimetry (DSC) can provide insights into melting points and thermal stability.
6-(Propan-2-yloxy)pyridazin-3-amine has several scientific uses:
Pyridazine, a six-membered heterocyclic ring featuring two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry due to its unique electronic properties and hydrogen-bonding capabilities. This diazine nucleus serves as a versatile pharmacophore, enabling interactions with diverse biological targets through dipole moments and π-stacking interactions. The strategic functionalization of the pyridazine ring, particularly at the 3- and 6-positions, has yielded compounds with significant pharmacological profiles, ranging from central nervous system (CNS) agents to antimicrobials and enzyme inhibitors [6]. Unlike its isomers pyrimidine and pyrazine, pyridazine’s asymmetric nitrogen spacing confers distinct physicochemical properties, including enhanced dipole moment (~3.9 D) and solubility characteristics, which facilitate target engagement. The emergence of 6-(propan-2-yloxy)pyridazin-3-amine exemplifies modern efforts to leverage alkoxy-amino substitution patterns for optimized bioactivity, continuing a legacy of pyridazine-based drug discovery that has evolved significantly over six decades [5] [7].
The medicinal exploration of pyridazine derivatives began in the mid-20th century, initially focusing on simple hydrazine derivatives and cardiovascular agents. Early breakthroughs included hydralazine, a pyridazine-based vasodilator approved for hypertension in the 1950s, which demonstrated the scaffold’s potential for clinical translation. The 1980s–1990s witnessed significant diversification, with pyridazines engineered for CNS targets. Patent US5043345A highlighted piperidine-fused pyridazine derivatives as muscarinic agonists for Alzheimer’s disease, underscoring the ring’s capacity to mimic cholinergic pharmacophores through hydrogen-bonding interactions [6]. Concurrently, antibacterial pyridazines emerged, exploiting the core’s ability to intercalate or inhibit bacterial enzymes, as evidenced by compounds targeting DNA gyrase [4].
The 21st century marked a shift toward molecularly targeted therapies. Pyridazine cores became integral to kinase inhibition strategies, exemplified by autotaxin inhibitors featuring imidazo[1,2-b]pyridazine scaffolds. These compounds demonstrated nanomolar potency by chelating catalytic zinc ions, leveraging the pyridazine’s electron-deficient nature for critical metal coordination . Similarly, pyrazolo[1,5-b]pyridazines were repurposed as antiparasitic agents against Trypanosoma brucei, where the scaffold’s balanced lipophilicity (cLogP ~2.8) and CNS penetration enabled progression to in vivo efficacy models [5]. Most recently, thieno[3,2-b]pyridines with pyridazine-like motifs have advanced as splicing modulators for genetic disorders like familial dysautonomia, illustrating sustained innovation in scaffold hybridization [9]. This trajectory underscores pyridazine’s adaptability: from simple vasodilators to sophisticated, target-specific agents.
Table 1: Evolution of Key Pyridazine-Based Pharmacophores
Era | Therapeutic Area | Representative Scaffold | Mechanistic Role |
---|---|---|---|
1950s–1970s | Cardiovascular | Hydralazine derivatives | Vasodilation via unknown mechanisms |
1980s–1990s | CNS Disorders | Piperidine-fused pyridazines [6] | Muscarinic receptor agonism |
2000s–2010s | Infectious Diseases | Bis(aryloxy)propan-2-amines [4] | FtsZ/NorA inhibition in bacteria |
2010s–Present | Targeted Oncology/Inflammation | Imidazo[1,2-b]pyridazines | Autotaxin inhibition via zinc coordination |
2020s | Genetic Disorders | Thieno[3,2-b]pyridine hybrids [9] | Pre-mRNA splicing modulation |
The bioactivity of pyridazine derivatives is exquisitely sensitive to substitution patterns, with the 3,6-disubstitution motif proving particularly efficacious. Alkoxy-amino functionalization—specifically, 6-alkoxy and 3-amino groups—creates a push-pull electronic system that enhances both solubility and target affinity. The prototypical compound 6-(propan-2-yloxy)pyridazin-3-amine (CAS# 1173150-07-6) embodies this design, with its isopropoxy group conferring moderate lipophilicity (cLogP ≈1.8) while the exocyclic amine serves as a hydrogen-bond donor/acceptor [2] [8]. Molecular descriptors reveal a balanced profile: molecular weight 153.18 g/mol, H-bond donors (2), H-bond acceptors (3), and rotatable bonds (2), facilitating membrane permeability and ligand-protein interactions [8].
The isopropoxy group at C6 plays multiple roles:
Conversely, the 3-amino group enables:
Table 2: Impact of Alkoxy-Amino Substitution on Pyridazine Bioactivities
Compound Class | Biological Target/Activity | Role of 6-Alkoxy Group | Role of 3-Amino Group |
---|---|---|---|
6-(Propan-2-yloxy)pyridazin-3-amine [2] [8] | Synthetic intermediate / Pharmacophore | Lipophilicity modulator (cLogP ≈1.8) | Hydrogen-bonding site for target engagement |
Autotaxin inhibitors | Lysophosphatidic acid production | Solubility enhancement | Zinc coordination or protein H-bonding |
Pyrazolo[1,5-b]pyridazines [5] | Trypanosoma brucei proliferation | Metabolic stabilization | Scaffold anchoring for substituent diversity |
Bis(aryloxy)propan-2-amines [4] | FtsZ/NorA inhibition in MRSA | Membrane penetration facilitator | Direct interaction with catalytic residues |
Thieno[3,2-b]pyridines [9] | Pre-mRNA splicing modulation | Conformational constraint | Not applicable (hybrid scaffold) |
Structure-activity relationship (SAR) studies highlight that small branched alkoxy groups (e.g., isopropoxy) optimize target selectivity. Linear alkoxy chains >C3 increase non-specific binding, while bulky groups (e.g., benzyloxy) impair solubility. Similarly, primary amines at C3 outperform secondary/tertiary amines in antimicrobial derivatives, likely due to reduced steric hindrance at bacterial targets [4] [6]. Quantum mechanical calculations indicate the 3-amino group’s electron density synergizes with the 6-alkoxy donor, creating a polarized ring system that preferentially binds polarized pockets (e.g., enzyme active sites). This is validated in patent US20160096823A1, where alkoxy-amino pyridazines serve as cores for aminopyridyloxypyrazole kinase inhibitors [7].
Table 3: Molecular Descriptors of 6-(Propan-2-yloxy)pyridazin-3-amine
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₇H₁₁N₃O | Optimal MW for bioavailability (<500 g/mol) |
Molecular Weight | 153.18 g/mol | Facilitates blood-brain barrier penetration |
Hydrogen Bond Donors (HBD) | 1 (NH₂) | Enables interactions with polar protein residues |
Hydrogen Bond Acceptors (HBA) | 3 (N,N,O) | Enhances solubility and target binding |
Rotatable Bonds | 2 (O-iPr, C-NH₂) | Balances flexibility/rigidity for binding |
Topological Polar Surface Area (TPSA) | 55.8 Ų | Predicts moderate cell permeability |
Calculated logP (cLogP) | ~1.8 | Optimal for oral absorption (0–3 range) |
The trajectory of pyridazine derivatives—from historical vasodilators to modern targeted therapies—validates the alkoxy-amino motif as a versatile bioisostere. Future development will likely exploit this scaffold in PROTACs (proteolysis-targeting chimeras) and covalent inhibitors, where its balanced physiochemistry enables rational design.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3